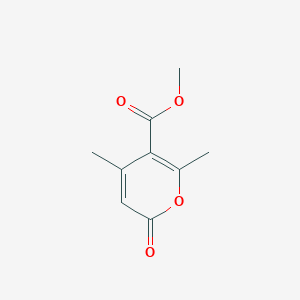

Methyl isodehydroacetate

Description

Properties

IUPAC Name |

methyl 2,4-dimethyl-6-oxopyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5-4-7(10)13-6(2)8(5)9(11)12-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYBFLKIZIACQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(=C1C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068292 | |

| Record name | 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

41264-06-6 | |

| Record name | Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41264-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041264066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/655WKG5F95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Methyl Isodehydroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isodehydroacetate (methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate) is a versatile heterocyclic compound with significant applications in organic synthesis and notable biological activity. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and biological functions, with a particular focus on its role as an insect growth regulator. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a valuable resource for researchers in the fields of chemistry and drug development.

Introduction

This compound is a derivative of dehydroacetic acid, a pyrone compound with a range of biological activities. The introduction of a methyl ester functional group in this compound enhances its utility as a synthetic intermediate for the preparation of more complex molecules, including substituted benzoates and β-enaminones. Furthermore, its structural features contribute to its activity as an insect growth regulator, mimicking the action of juvenile hormones and disrupting the normal development of various insect species. This guide will delve into the critical aspects of its synthesis and elucidate its chemical and biological properties.

Synthesis of this compound

The primary synthetic route to this compound involves the acid-catalyzed self-condensation of methyl acetoacetate. While various acidic catalysts can be employed, sulfuric acid and hydrogen chloride are commonly used.

Synthesis via Sulfuric Acid Catalysis

This method, adapted from the synthesis of the analogous ethyl isodehydroacetate, utilizes concentrated sulfuric acid to promote the condensation of methyl acetoacetate.[1]

Experimental Protocol:

-

In a flask equipped with a stirrer, dropping funnel, and a cooling bath, place a calculated amount of concentrated sulfuric acid.

-

Cool the sulfuric acid to 10-15°C.

-

Slowly add methyl acetoacetate to the cooled sulfuric acid with continuous stirring, maintaining the temperature between 10°C and 15°C.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for several days.

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by filtration and wash with cold water.

-

The crude product can be further purified by recrystallization or distillation under reduced pressure.

Synthesis via Hydrogen Chloride Catalysis

An alternative method involves the use of anhydrous hydrogen chloride as the condensing agent.[1] This process is typically carried out in a closed vessel at temperatures ranging from 25°C to 100°C.[1] The concentration of hydrogen chloride is a critical parameter, with optimal yields obtained at a molar ratio of 1.2 to 4 moles of hydrogen chloride per mole of methyl acetoacetate.[1]

Logical Flow of Synthesis:

Caption: General synthesis pathway of this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is provided in the table below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₄ | [2] |

| Molecular Weight | 182.17 g/mol | [2] |

| Melting Point | 68-70 °C | |

| Boiling Point | 167 °C at 14 mmHg | |

| Appearance | White to off-white crystalline solid | |

| CAS Number | 41264-06-6 | [3] |

Spectral Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectral Data of this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to two methyl groups, one methoxy group, and one vinyl proton are expected. |

| ¹³C NMR | Resonances for nine distinct carbon atoms, including carbonyl carbons of the ester and pyrone ring, olefinic carbons, and methyl carbons are anticipated. |

| Infrared (IR) | Characteristic absorption bands for C=O stretching (ester and lactone), C=C stretching, and C-O stretching are observed. The IR spectrum of the analogous ethyl isodehydroacetate shows strong carbonyl absorptions.[4] |

| Mass Spectrometry (MS) | The mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight. The mass spectrum of the related ethyl isodehydroacetate is available for comparison.[4] |

Chemical Reactivity and Applications in Synthesis

This compound serves as a versatile building block in organic synthesis. Its reactivity is centered around the pyrone ring and the ester functionality.

Cycloaddition Reactions

This compound can participate as a diene in Diels-Alder reactions, particularly with electron-rich dienophiles, to afford substituted benzoates. This reactivity provides a valuable route to highly functionalized aromatic compounds.[5]

Synthesis of β-Enaminones

The reaction of β-dicarbonyl compounds, such as this compound, with primary or secondary amines leads to the formation of β-enaminones. These compounds are important intermediates in the synthesis of various biologically active molecules and heterocyclic systems.[6][7] The reaction typically proceeds under mild conditions and can be catalyzed by various reagents.[7]

Experimental Protocol for β-Enaminone Synthesis (General):

-

Dissolve this compound in a suitable solvent.

-

Add the desired amine to the solution.

-

The reaction can be carried out at room temperature or with gentle heating.

-

A catalyst, such as a Lewis acid or a solid-supported catalyst, can be added to enhance the reaction rate.[7]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by standard work-up procedures, including extraction and purification by chromatography or recrystallization.

Reaction Pathway for β-Enaminone Formation:

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. METHYL 4,6-DIMETHYL-2-OXO-2H-PYRAN-5-CARBOXYLATE [drugfuture.com]

- 4. 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester [webbook.nist.gov]

- 5. This compound | High-Purity Reagent [benchchem.com]

- 6. ajrconline.org [ajrconline.org]

- 7. discovery.researcher.life [discovery.researcher.life]

Methyl Isodehydroacetate: A Versatile Precursor for Complex Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isodehydroacetate (MIDA), a derivative of dehydroacetic acid, is a highly functionalized pyranone that serves as a versatile and valuable building block in modern organic synthesis. Its unique structural features, including a reactive α,β-unsaturated ketone system, a readily displaceable methyl ester, and multiple sites for nucleophilic and electrophilic attack, make it an ideal precursor for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key applications of this compound, with a particular focus on its utility in the construction of substituted aromatics, heterocyclic scaffolds, and biologically active compounds. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its practical application in research and development settings.

Physicochemical Properties and Spectroscopic Data

This compound is a white, crystalline solid at room temperature. A summary of its key physical and spectroscopic properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₄ | [1][2] |

| Molecular Weight | 182.17 g/mol | [1][2] |

| CAS Number | 41264-06-6 | [1][2] |

| Melting Point | 68-70 °C | [2][3] |

| Boiling Point | 167 °C at 14 mmHg | [2][3] |

| Appearance | White needle-like crystals or crystalline powder | [3] |

Spectroscopic Data:

While comprehensive public spectroscopic data for this compound is limited, characteristic spectral features can be predicted based on its structure.

-

¹H NMR: Expected signals would include two methyl singlets (at C4 and C6), a vinyl proton singlet, and a methyl ester singlet.

-

¹³C NMR: Key resonances would correspond to the two carbonyl carbons (ketone and ester), olefinic carbons of the pyran ring, the methyl ester carbon, and the two ring methyl carbons.

-

Infrared (IR) Spectroscopy: Prominent absorption bands are expected for the C=O stretching vibrations of the α,β-unsaturated ketone and the ester carbonyl group (typically in the range of 1650-1750 cm⁻¹). C-O stretching bands for the ester and ether functionalities would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight.

Synthesis of this compound

The most common and efficient method for the preparation of this compound involves the acid-catalyzed self-condensation of methyl acetoacetate.

Synthesis from Methyl Acetoacetate using Hydrogen Chloride

This method provides a good yield of this compound through the condensation of methyl acetoacetate in the presence of anhydrous hydrogen chloride.

Experimental Protocol:

-

Reagents:

-

Methyl acetoacetate

-

Anhydrous hydrogen chloride gas

-

-

Procedure: [4]

-

In a pressure-type vessel, weigh a known amount of methyl acetoacetate.

-

Cool the vessel and dissolve anhydrous hydrogen chloride gas under pressure to achieve an initial concentration of 1.2 to 4 moles of HCl per mole of methyl acetoacetate.

-

Seal the vessel and allow the reaction mixture to stand at a temperature between 25°C and 100°C. For instance, a reaction at room temperature (approx. 25°C) for 45 hours using a concentration of 1.4 mol of HCl per mol of methyl acetoacetate has been reported to yield 69% of this compound.[4]

-

After the reaction is complete, carefully vent the excess HCl.

-

The product, this compound, can be purified by fractional distillation under reduced pressure.

-

Logical Workflow for the Synthesis of this compound:

Caption: Synthesis of this compound from Methyl Acetoacetate.

Applications in Organic Synthesis

This compound is a versatile precursor for a variety of valuable organic compounds.

Synthesis of Substituted Benzoates via Cycloaromatization

This compound can undergo tandem cycloaddition-aromatization reactions with alkynes to produce highly substituted benzoates. This transformation is particularly useful for accessing complex aromatic structures.

Reaction Pathway for Cycloaromatization:

Caption: Cycloaromatization of this compound.

Experimental Protocol (General):

A detailed, specific protocol for this reaction was not found in the initial searches. However, a general procedure would involve:

-

Dissolving this compound and the alkyne dienophile (e.g., dimethyl acetylenedicarboxylate - DMAD) in a high-boiling point solvent.

-

Heating the reaction mixture to facilitate the [4+2] cycloaddition (Diels-Alder reaction).

-

The intermediate cycloadduct would then undergo a retro-Diels-Alder reaction, extruding carbon dioxide to yield the aromatic product.

-

Purification of the resulting substituted benzoate would typically be achieved by column chromatography.

Synthesis of β-Enaminones

The reaction of the related isodehydroacetic acid with amines in the presence of a coupling agent provides a straightforward route to novel β-enaminones. While the direct reaction with this compound might differ, this provides a strong precedent for its utility in synthesizing similar structures.

Experimental Protocol for the Synthesis of (Z)-4-Methyl-3-(1-(p-tolylamino)ethylidene)-2H-pyran-2,6(3H)-dione from Isodehydroacetic Acid:

-

Reagents:

-

Isodehydroacetic acid

-

p-Toluidine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

Solvent (e.g., dichloromethane)

-

-

Procedure:

-

To a solution of isodehydroacetic acid and p-toluidine in a suitable solvent, add the coupling agent EDC.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, the reaction mixture is worked up by washing with water and brine.

-

The organic layer is dried and concentrated, and the crude product is purified by recrystallization or column chromatography.

-

Quantitative Data for β-Enaminone Synthesis from Isodehydroacetic Acid:

| Amine | Product | Yield (%) |

| p-Toluidine | (Z)-4-Methyl-3-(1-(p-tolylamino)ethylidene)-2H-pyran-2,6(3H)-dione | 75 |

| 2-Ethylhexylamine | (Z)-3-(1-((2-Ethylhexyl)amino)ethylidene)-4-methyl-2H-pyran-2,6(3H)-dione | 43 |

Signaling Pathway for β-Enaminone Formation:

Caption: Proposed pathway for β-enaminone synthesis.

Precursor to Insect Growth Regulators

This compound and its derivatives are utilized in the preparation of insect growth regulators (IGRs) that mimic the action of juvenile hormones, thereby disrupting the normal development and reproduction of insects.

Conceptual Workflow for IGR Synthesis:

Caption: Conceptual synthesis of IGRs from this compound.

Conclusion

This compound is a readily accessible and highly versatile synthetic precursor with significant potential in organic synthesis. Its ability to participate in a range of chemical transformations, including cycloadditions and reactions with nucleophiles, makes it a valuable tool for the construction of complex molecular architectures. The applications highlighted in this guide, from the synthesis of polysubstituted aromatics to the formation of biologically relevant β-enaminones and its role in the development of insect growth regulators, underscore its importance for researchers, scientists, and professionals in the field of drug development and materials science. Further exploration of the reactivity of this compound is likely to uncover new and innovative synthetic methodologies.

References

A Technical Guide to Methyl Isodehydroacetate: Properties and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity

Methyl isodehydroacetate is chemically known as methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate. It is a derivative of dehydroacetic acid and serves as a building block in the synthesis of more complex molecules.

| Property | Value |

| CAS Number | 41264-06-6[1] |

| Molecular Formula | C₉H₁₀O₄[2] |

| Molecular Weight | 182.17 g/mol [2] |

| Synonyms | Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, Isodehydroacetic acid methyl ester |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of chemical compounds. The following sections discuss the available spectral information for this compound and provide general protocols for acquiring comprehensive data.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of a compound provides information about its molecular weight and fragmentation pattern, which aids in structure elucidation.

Available Data:

A mass spectrum for this compound is available in select spectral databases. The fragmentation pattern can be analyzed to confirm the presence of key structural motifs.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for analyzing volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent, such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (typically 1 µL) of the prepared solution into the GC injection port. The high temperature of the injection port volatilizes the sample.

-

Gas Chromatography: The vaporized sample is carried by an inert carrier gas (e.g., helium or nitrogen) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, the molecules are ionized, typically by electron impact (EI). The resulting ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

Data Analysis: The detector records the abundance of each ion at a specific mass-to-charge ratio, generating a mass spectrum. The resulting spectrum can be compared to library spectra for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the carbon and hydrogen frameworks.

¹H NMR and ¹³C NMR Spectral Data:

As of the latest search, publicly accessible ¹H NMR and ¹³C NMR spectral data for this compound could not be located.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

NMR Tube: Transfer the solution to a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting signals (Free Induction Decay or FID) are detected. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The resulting spectrum is then phased and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

IR Spectral Data:

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet): If the compound is a solid, it can be finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Solution: The sample can be dissolved in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid sample cell.

-

-

Background Spectrum: A background spectrum of the empty sample holder (or the solvent) is recorded first.

-

Sample Spectrum: The prepared sample is placed in the IR beam path, and the sample spectrum is recorded.

-

Data Analysis: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The positions and intensities of the absorption bands are then correlated with specific functional groups.

Workflow for Compound Identification

The following diagram illustrates a typical workflow for the spectroscopic identification of a chemical compound like this compound.

Caption: Workflow for chemical compound identification.

References

An In-depth Technical Guide on the Reactivity and Molecular Structure of Methyl Isodehydroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isodehydroacetate (MID), systematically named methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, is a versatile heterocyclic compound that serves as a pivotal building block in synthetic organic chemistry. Its unique molecular architecture, featuring a 2-pyrone ring system with strategically placed methyl and carboxymethyl substituents, imparts a rich and diverse reactivity profile. This guide provides a comprehensive overview of the molecular structure, reactivity, and synthetic applications of this compound, with a particular focus on its role in the synthesis of complex organic molecules, including substituted aromatics and nitrogen-containing heterocycles. Furthermore, this document details experimental protocols for its key transformations and presents spectroscopic data for its characterization. The potential biological implications of MID derivatives, particularly as insect growth regulators, are also explored, with a visualization of the relevant signaling pathway.

Molecular Structure and Physicochemical Properties

This compound is a white, needle-like crystalline solid with the molecular formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol .[1][2] Its structure is characterized by a 2-pyrone ring, which is a six-membered heterocyclic lactone. The ring is substituted with methyl groups at positions 4 and 6, and a methyl carboxylate group at position 5.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₄ | [1][2] |

| Molecular Weight | 182.17 g/mol | [1][2] |

| CAS Number | 41264-06-6 | [1][2] |

| Appearance | White needle-like crystals or crystalline powder | [3] |

| Melting Point | 68-70 °C | [3] |

| Boiling Point | 167 °C at 14 mmHg | [3] |

| Density | 1.1634 g/cm³ (estimate) | [3] |

| Solubility | Slightly soluble in chloroform and methanol | [3] |

| InChIKey | VLYBFLKIZIACQH-UHFFFAOYSA-N | [2] |

| SMILES | CC1=CC(=O)OC(C)=C1C(=O)OC | [2] |

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups on the pyrone ring, the methyl group of the ester, and the vinylic proton on the ring. The chemical shifts would be influenced by the electron-withdrawing nature of the carbonyl groups and the oxygen heteroatom.

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms, including the two carbonyl carbons (lactone and ester), the sp² hybridized carbons of the pyrone ring, and the carbons of the three methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups. Key expected absorption bands include:

| Wavenumber (cm⁻¹) | Assignment |

| ~1750-1735 | C=O stretching (ester) |

| ~1720-1700 | C=O stretching (lactone) |

| ~1640 & ~1560 | C=C stretching (pyrone ring) |

| ~1250-1230 | C-O stretching (ester) |

| ~2975-2860 | C-H stretching (methyl groups) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would result in a molecular ion peak at m/z 182, corresponding to its molecular weight. The fragmentation pattern would provide further structural information. A publicly available mass spectrum shows a base peak at m/z 182.[4]

Reactivity of this compound

The reactivity of this compound is governed by the interplay of its functional groups. The 2-pyrone ring can act as a diene in Diels-Alder reactions, while the ester group can undergo nucleophilic acyl substitution. The conjugated system also allows for Michael-type additions.

Synthesis of this compound

A common method for the synthesis of alkyl isodehydroacetates involves the acid-catalyzed condensation of the corresponding alkyl acetoacetate.

Experimental Protocol: Synthesis of this compound from Methyl Acetoacetate [4]

This protocol is based on a patented process and may require optimization for laboratory scale.

-

Reactants: Methyl acetoacetate, anhydrous hydrogen chloride.

-

Apparatus: A closed reaction vessel capable of withstanding pressure.

-

Procedure:

-

Charge the reaction vessel with methyl acetoacetate.

-

Introduce anhydrous hydrogen chloride gas into the vessel to achieve an initial concentration of 1.2 to 4 moles of HCl per mole of methyl acetoacetate.

-

Seal the vessel and heat the mixture to a temperature between 25 °C and 100 °C. For improved yields, a temperature range of 25 °C to 75 °C is recommended.

-

Maintain the reaction at the desired temperature for a sufficient time to allow for the condensation reaction to proceed. The reaction time will vary depending on the temperature and catalyst concentration.

-

After the reaction is complete, cool the vessel and carefully vent any excess pressure.

-

The crude product can be purified by distillation under reduced pressure.

-

Logical Workflow for the Synthesis of this compound

Caption: Synthesis of this compound.

Cycloaddition Reactions (Diels-Alder)

The 2-pyrone ring of this compound can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. This reaction provides a powerful tool for the synthesis of highly substituted benzene derivatives after a subsequent decarboxylation (retro-Diels-Alder) of the initial bicyclic adduct.[5][6]

Experimental Protocol: General Procedure for Diels-Alder Reaction of a 2-Pyrone [5]

This is a general procedure that can be adapted for this compound.

-

Reactants: 2-pyrone (e.g., this compound), dienophile (e.g., N-phenylmaleimide), catalyst (e.g., a bifunctional organic catalyst like a cinchona alkaloid derivative).

-

Solvent: Anhydrous, non-polar solvent (e.g., toluene, dichloromethane).

-

Procedure:

-

To a solution of the 2-pyrone and the dienophile in the chosen solvent, add the catalyst.

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting cycloadduct by column chromatography on silica gel.

-

Reaction Mechanism: Diels-Alder Reaction of 2-Pyrones

Caption: Diels-Alder reaction of a 2-pyrone.

Synthesis of β-Enaminones

This compound can react with primary and secondary amines to form β-enaminones. These compounds are valuable intermediates in the synthesis of various heterocyclic compounds.[7][8]

Experimental Protocol: General Procedure for the Synthesis of β-Enaminones [7]

-

Reactants: this compound, primary or secondary amine.

-

Solvent: Acetic acid or an alcohol like ethanol.

-

Procedure:

-

Dissolve this compound and the amine in the chosen solvent.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Synthesis of Pyrazoles

The β-dicarbonyl-like nature of this compound allows for its reaction with hydrazine derivatives to form pyrazoles, an important class of nitrogen-containing heterocycles with diverse biological activities.[9]

Experimental Protocol: General Procedure for the Synthesis of Pyrazoles [10]

-

Reactants: this compound, hydrazine hydrate or a substituted hydrazine.

-

Solvent: Ethanol or acetic acid.

-

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add the hydrazine derivative to the solution.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and isolate the product. Purification can be achieved by recrystallization.

-

Biological Activity: Insect Growth Regulation

Derivatives of this compound have been investigated for their potential as insect growth regulators (IGRs). IGRs are compounds that interfere with the normal growth and development of insects, often by mimicking or disrupting the action of their hormones. This compound derivatives are thought to act as mimics of juvenile hormone (JH).

Juvenile hormone is a key hormone in insects that regulates metamorphosis. High levels of JH maintain the larval state, while a decrease in JH levels allows for the transition to the pupal and adult stages. By mimicking the action of JH, these compounds can disrupt the normal developmental program of the insect, leading to developmental abnormalities and ultimately, preventing the emergence of viable adults.

The molecular target of juvenile hormone is the "Methoprene-tolerant" (Met) protein, which is an intracellular receptor. Upon binding JH, Met forms a heterodimer with another protein, often a Steroid Receptor Co-activator (SRC) or Taiman (Tai). This complex then binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes, thereby regulating their transcription. One of the key downstream targets is the gene Krüppel-homolog 1 (Kr-h1), which is an anti-metamorphic factor.

Signaling Pathway of Juvenile Hormone Mimics

Caption: Juvenile hormone mimic signaling pathway.

Conclusion

This compound is a readily accessible and highly functionalized 2-pyrone derivative with significant potential in organic synthesis. Its diverse reactivity allows for the construction of a wide array of complex molecular scaffolds, including substituted aromatics and various heterocycles. The exploration of its derivatives as insect growth regulators highlights the potential for this compound in the development of novel agrochemicals. This guide provides a foundational understanding of the chemistry of this compound, offering valuable information for researchers in academia and industry. Further investigation into its reactivity and the biological activity of its derivatives is warranted to fully exploit the potential of this versatile chemical entity.

References

- 1. cs.gordon.edu [cs.gordon.edu]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Synthesis of Pyrazolone Derivativ... preview & related info | Mendeley [mendeley.com]

- 4. 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester [webbook.nist.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 8. Enaminone synthesis by amination [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Chemical Behavior of Methyl Isodehydroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isodehydroacetate, systematically named methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, is a versatile organic compound that has garnered significant interest in various scientific fields. Its unique chemical structure, featuring a di-substituted α-pyrone ring with a methyl ester functional group, makes it a valuable precursor in the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its applications in organic synthesis and its role as an insect growth regulator.

Physicochemical Properties

This compound is a white, needle-like crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₄ | [2][3] |

| Molecular Weight | 182.17 g/mol | [2][3] |

| CAS Number | 41264-06-6 | [1][3] |

| Melting Point | 68-70 °C | [1] |

| Boiling Point | 167 °C at 14 mmHg | [1] |

| Appearance | White needle-like crystals or crystalline powder | [1] |

| Solubility | Slightly soluble in chloroform and methanol | [1] |

Spectroscopic Data

Infrared (IR) Spectroscopy (of Ethyl Isodehydroacetate)

An IR spectrum of the ethyl analog shows characteristic absorptions for the α,β-unsaturated lactone and the ester carbonyl groups. The spectrum would be expected to show strong C=O stretching frequencies.[4][5]

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of dehydroacetic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis from Dehydroacetic Acid

Materials:

-

Dehydroacetic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dehydroacetic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactivity and Synthetic Applications

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its α-pyrone ring system. It participates in a variety of chemical transformations, including cycloaddition reactions and reactions with nucleophiles.

Cycloaddition/Cycloaromatization Reactions

This compound can act as a diene in Diels-Alder reactions with various dienophiles, particularly alkynes. This reaction is a powerful tool for the synthesis of highly substituted aromatic compounds, such as substituted benzoates, through a cycloaromatization process.[6]

Caption: Cycloaromatization of this compound.

Experimental Protocol: Synthesis of Substituted Benzoates via Cycloaromatization

Materials:

-

This compound

-

Substituted alkyne (e.g., dimethyl acetylenedicarboxylate)

-

High-boiling inert solvent (e.g., diphenyl ether)

Procedure:

-

In a high-pressure reaction vessel, combine this compound and the alkyne in a high-boiling inert solvent.

-

Heat the mixture to a high temperature (typically >200 °C) for several hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the product by removing the solvent under reduced pressure followed by column chromatography of the residue to isolate the substituted methyl benzoate.

Synthesis of β-Enaminones

This compound can react with primary amines to form β-enaminones. This reaction involves the nucleophilic attack of the amine on the pyrone ring, leading to ring opening and subsequent functional group transformation. β-enaminones are valuable intermediates in the synthesis of various heterocyclic compounds.[7][8]

Caption: Formation of β-Enaminones.

Experimental Protocol: Synthesis of β-Enaminones

Materials:

-

This compound

-

Primary amine

-

Solvent (e.g., ethanol or toluene)

-

Acid or base catalyst (optional, depending on the amine's reactivity)

Procedure:

-

Dissolve this compound in a suitable solvent in a round-bottom flask.

-

Add the primary amine to the solution. A catalyst may be added at this stage if necessary.

-

Heat the reaction mixture, if required, and monitor its progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the resulting crude β-enaminone by recrystallization or column chromatography.

Biological Activity: Insect Growth Regulator

This compound is recognized for its activity as an insect growth regulator (IGR). It functions as a juvenile hormone (JH) mimic.[1] Juvenile hormones are crucial for controlling metamorphosis and reproduction in insects. By mimicking the action of JH, this compound can disrupt the normal development of insects, leading to mortality or sterility, making it a potential candidate for pest control.

Juvenile Hormone Signaling Pathway

The juvenile hormone signaling pathway is a complex cascade of molecular events that ultimately regulates gene expression related to insect development. A simplified diagram of this pathway is presented below. JH mimics like this compound are thought to bind to the juvenile hormone receptor, Methoprene-tolerant (Met), initiating a signaling cascade that disrupts normal development.[9][10][11]

Caption: Simplified Juvenile Hormone Signaling Pathway.

Experimental Workflow for Evaluating Insecticidal Activity

The evaluation of the insect growth regulatory activity of a compound like this compound typically involves a series of bioassays. A general workflow for such an evaluation is outlined below.

Caption: Bioassay Workflow for IGR Activity.

Bioassay Protocol for Insect Growth Regulator Activity

Materials:

-

This compound

-

Acetone or other suitable solvent

-

Distilled water

-

Larvae of the target insect species (e.g., Aedes aegypti)

-

Beakers or other suitable containers

-

Pipettes

-

Larval food

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent like acetone.

-

From the stock solution, prepare a series of dilutions to achieve the desired test concentrations.

-

In beakers, add a known volume of distilled water and the appropriate amount of the test solution to reach the final concentration. Also, prepare control beakers with only the solvent and distilled water.

-

Introduce a specific number of late-instar larvae (e.g., 20-25) into each beaker.

-

Provide a small amount of larval food to each beaker.

-

Maintain the beakers under controlled laboratory conditions (temperature, light, and humidity).

-

Observe the larvae daily for mortality and any developmental abnormalities, such as failure to molt or pupate.

-

Record the number of dead larvae and pupae, and any emerged adults, over a period of several days until all individuals in the control group have either emerged or died.

-

Use the collected data to perform a probit analysis to determine the lethal concentration (LC₅₀) or effective concentration (EC₅₀) of this compound for the target insect.[12][13]

Conclusion

This compound is a valuable and reactive molecule with significant potential in organic synthesis and as a biologically active agent. Its ability to undergo cycloaddition reactions provides an efficient route to complex aromatic systems, while its reaction with amines opens pathways to important heterocyclic precursors. Furthermore, its demonstrated activity as an insect growth regulator highlights its potential in the development of novel and selective pesticides. Further research into the specific biological targets and the full range of its chemical reactivity will undoubtedly uncover new applications for this versatile compound.

References

- 1. This compound CAS#: 41264-06-6 [m.chemicalbook.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. labshake.com [labshake.com]

- 4. 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester [webbook.nist.gov]

- 5. 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester [webbook.nist.gov]

- 6. This compound | High-Purity Reagent [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Enaminone synthesis by amination [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Assessing Insect Growth Regulator Resistance Using Bioassays: A Systematic Review and Meta-Analysis of Methoprene and Pyriproxyfen Inhibition of Emergence in Three Vector Mosquito Species | MDPI [mdpi.com]

- 13. innovationtoimpact.org [innovationtoimpact.org]

The Ascendant Trajectory of Methyl Isodehydroacetate Derivatives: A Technical Guide to Their Synthesis, Properties, and Multifaceted Applications

For Researchers, Scientists, and Drug Development Professionals

Methyl isodehydroacetate (MIDA), a versatile and reactive pyran derivative, has emerged as a scaffold of significant interest in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features and reactivity profile have positioned it as a valuable starting material for the development of novel molecules with promising applications in medicinal chemistry, agriculture, and materials science. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and potential applications of MIDA derivatives, with a focus on their quantitative biological activities, detailed experimental protocols, and the underlying signaling pathways.

Core Chemical Properties and Synthesis

This compound (systematic name: methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate) is a crystalline solid with the molecular formula C₉H₁₀O₄. Its structure features a di-substituted α-pyrone ring, a methyl ester, and two methyl groups, which collectively contribute to its reactivity and utility as a synthetic precursor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 41264-06-6 | [1] |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| Melting Point | 68-70 °C | [2] |

| Boiling Point | 167 °C at 14 mmHg | [2] |

| Appearance | White needle-shaped crystals | [3] |

The synthesis of MIDA derivatives typically involves leveraging the reactivity of the pyran ring and the ester functionality. Key synthetic transformations include the synthesis of β-enaminones through reaction with amines and the construction of substituted benzoates via cycloaromatization reactions.[1]

Experimental Protocol: General Synthesis of β-Enaminones from this compound

This protocol outlines a general procedure for the synthesis of β-enaminone derivatives from this compound.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, morpholine)

-

Solvent (e.g., ethanol, toluene)

-

Catalyst (e.g., p-toluenesulfonic acid, optional)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a solution of this compound (1 equivalent) in a suitable solvent in a round-bottom flask, add the desired amine (1-1.2 equivalents).

-

If required, add a catalytic amount of an acid catalyst.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water or a mild aqueous acid/base solution to remove any unreacted starting materials and catalyst.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield the desired β-enaminone derivative.

Potential Applications and Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for development in various fields.

Anticancer Applications

The pyran scaffold, a core component of MIDA, is present in numerous compounds with demonstrated anticancer activity.[4] Derivatives of MIDA, particularly those incorporating additional heterocyclic rings, have been investigated for their potential to inhibit cancer cell growth and induce apoptosis.

Table 2: Anticancer Activity of Representative Pyran Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Pyranopyridine Conjugates | MCF-7 (Breast Cancer) | 0.15 | EGFR/VEGFR-2 Inhibition | [2] |

| Fused Pyran Derivatives | A549 (Lung Cancer) | 2.09 | Induction of Apoptosis | [5] |

| 4H-Pyran Derivatives | HCT-116 (Colon Cancer) | 75.1 | CDK2 Inhibition | [5] |

Signaling Pathway: Anticancer Mechanism of Pyran Derivatives via Apoptosis Induction

Many pyran derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the intrinsic (mitochondrial) pathway.

Caption: Intrinsic apoptosis pathway induced by pyran derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (MIDA derivatives)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Agricultural Applications: Insect Growth Regulators

This compound and its derivatives have been investigated for their potential as insect growth regulators (IGRs).[1] IGRs are compounds that interfere with the normal growth and development of insects, often by mimicking the action of insect hormones like juvenile hormone (JH).

Signaling Pathway: Mechanism of Action of Juvenile Hormone Mimics

MIDA-derived IGRs can act as mimics of juvenile hormone, disrupting the normal metamorphosis of insects.

Caption: Juvenile hormone signaling pathway disruption by MIDA derivatives.

Due to the limited availability of specific insecticidal data for MIDA derivatives in the public domain, a quantitative data table and a detailed experimental protocol for insecticidal activity are not included at this time. Further research is needed to quantify the efficacy of these compounds as insect growth regulators.

Anticonvulsant Applications

Table 3: Anticonvulsant Activity of Representative Enaminone Derivatives

| Compound | Animal Model | ED₅₀ (mg/kg) | Route of Administration | Reference |

| Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate | Rat (MES test) | 5.8 | Oral | [6] |

| N-(2-hydroxyethyl) cinnamamide | Mouse (MES test) | 17.7 | Intraperitoneal | [7] |

| 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetamide derivative | Mouse (MES test) | 32.08 | Intraperitoneal | [8] |

Note: The data presented is for structurally related enaminone and amide derivatives, highlighting the potential of these pharmacophores. Specific ED₅₀ values for derivatives directly synthesized from this compound are not available in the cited literature.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity, particularly for compounds that may be effective against generalized tonic-clonic seizures.

Materials:

-

Rodents (mice or rats)

-

Corneal electrodes

-

Electrical stimulator

-

Test compounds (MIDA derivatives)

-

Vehicle solution

Procedure:

-

Administer the test compound to the animals at various doses via a specific route (e.g., intraperitoneal or oral). A control group receives only the vehicle.

-

After a predetermined time for drug absorption, apply a brief electrical stimulus through corneal electrodes.

-

Observe the animals for the presence or absence of a tonic hind limb extension seizure.

-

The absence of the tonic hind limb extension is considered protection.

-

Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the induced seizure, using appropriate statistical methods.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with a wide range of potential applications. Their straightforward synthesis and the versatility of the pyran core make them attractive targets for further chemical exploration and biological evaluation. While the existing data for related compounds is encouraging, future research should focus on the systematic synthesis and screening of a diverse library of MIDA derivatives to establish clear structure-activity relationships. The development of more potent and selective anticancer agents, safer and more effective insect growth regulators, and novel anticonvulsant drugs are all achievable goals that can be pursued through the continued investigation of this remarkable chemical scaffold. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a foundation for researchers to build upon in their quest to unlock the full potential of this compound derivatives.

References

- 1. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4 H -pyran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03196K [pubs.rsc.org]

- 4. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anticonvulsant activity of enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticonvulsant activity of N-(2-hydroxyethyl) cinnamamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Initial Studies on the Biological Activity of Methyl Isodehydroacetate: A Technical Whitepaper

Abstract

Methyl isodehydroacetate (MIDA), a derivative of dehydroacetic acid, has been the subject of initial biological studies primarily centered on its activity as an insect growth regulator (IGR). This technical whitepaper provides a comprehensive overview of the current state of research into the biological activities of this compound. The primary focus is on its well-documented role in disrupting insect development through juvenile hormone mimicry. Additionally, this paper will touch upon preliminary findings regarding the potential for its derivatives to exhibit other bioactivities, including anticonvulsant effects. The document also highlights the role of this compound as a versatile scaffold in medicinal chemistry for the synthesis of novel bioactive compounds. A significant gap in publicly available quantitative data for activities other than insect growth regulation is noted, underscoring the need for further research in this area. This paper aims to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the biological potential of this compound and its derivatives.

Introduction

This compound, chemically known as Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, is a pyrone derivative that has garnered interest for its biological applications.[1] Its structural features make it a valuable precursor in the synthesis of more complex heterocyclic compounds.[1] While research into its biological effects is not as extensive as for other compounds, initial studies have elucidated a primary mechanism of action in the realm of entomology. This whitepaper will synthesize the available data on the biological activities of this compound, with a focus on its role as an insect growth regulator.

Biological Activities of this compound

The biological activities of this compound that have been reported in the literature are summarized below. It is important to note that while its insect growth regulatory activity is the most substantiated, other potential activities are preliminary and often refer to derivatives of the parent compound.

Insect Growth Regulation

The most prominently reported biological activity of this compound is its function as an insect growth regulator (IGR).[1] IGRs are compounds that interfere with the normal growth, development, and metamorphosis of insects.[2][3][4]

Mechanism of Action: this compound acts as a mimic of insect juvenile hormones.[1][3] Juvenile hormones are sesquiterpenoids that play a crucial role in insect development, preventing metamorphosis until the larval stage is complete.[3] By mimicking the action of these hormones, this compound disrupts the endocrine signaling pathways that govern insect growth and development.[1] This interference leads to developmental abnormalities, failure to molt properly, or mortality in the target insect populations.[1]

A simplified representation of this mechanism is provided in the signaling pathway diagram below.

Caption: Signaling pathway of this compound as a juvenile hormone mimic.

Quantitative Data: Limited quantitative data is available in the public domain. One notable study investigated its effects on Drosophila melanogaster (fruit fly).

| Biological Activity | Test Organism | Concentration | Effect Observed | Reference |

| Insect Growth Regulation | Drosophila melanogaster | 10 mg/L | 70% reduction in pupation rates | [1] |

| Insect Growth Regulation | Aedes aegypti | 25 mg/L | 85% mortality in larvae | [1] |

| Insect Growth Regulation | Culex pipiens | 15 mg/L | Significant developmental delays | [1] |

Anticonvulsant Activity of Derivatives

Preliminary studies have suggested that derivatives of this compound may possess anticonvulsant properties.[1] The proposed mechanism involves potential interactions with neurotransmitter systems in the central nervous system.[1] However, there is a lack of specific studies on this compound itself for this activity, and no quantitative data such as ED50 values are available in the reviewed literature.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties are more commonly associated with dehydroacetic acid and its sodium salt, which are structurally related to this compound.[1] While this compound serves as a precursor for various heterocyclic compounds, some of which may have antimicrobial activity, direct evidence and quantitative data (e.g., Minimum Inhibitory Concentration - MIC) for the antimicrobial effects of this compound are not well-documented in the initial studies.

Toxicological Profile

Toxicological assessments have indicated moderate toxicity levels for this compound in mammalian models.[1] This necessitates careful handling and application, particularly in agricultural settings.[1] Specific LD50 (median lethal dose) or IC50 (half maximal inhibitory concentration) values for various cell lines are not consistently reported in the initial literature.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on its primary application as an insect growth regulator, the following represents a generalized protocol for such an assay.

General Protocol for Insect Growth Regulator (IGR) Assay

Objective: To determine the effect of this compound on the development and metamorphosis of a target insect species.

Materials:

-

This compound

-

Acetone or other suitable solvent

-

Target insect species (e.g., larvae of Aedes aegypti or Drosophila melanogaster)

-

Rearing containers (e.g., beakers, vials)

-

Insect diet or rearing medium

-

Incubator with controlled temperature, humidity, and photoperiod

-

Stereomicroscope

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). From the stock solution, prepare a series of dilutions to achieve the desired test concentrations. A control group with the solvent alone should also be prepared.

-

Treatment Application:

-

For aquatic insects (e.g., mosquito larvae): Add the appropriate volume of the test solution to the rearing water to achieve the final desired concentration.

-

For terrestrial insects (e.g., fruit fly larvae): Incorporate the test solution into the insect's diet or rearing medium.

-

-

Insect Exposure: Introduce a known number of early-instar larvae into each treatment and control container.

-

Incubation: Place the containers in an incubator under conditions optimal for the development of the specific insect species.

-

Observation and Data Collection: Monitor the insects daily for developmental abnormalities, molting success, pupation rates, and adult emergence. Record the number of individuals at each developmental stage and any observed morphological defects.

-

Data Analysis: Calculate the percentage of mortality, inhibition of pupation, and inhibition of adult emergence for each concentration. Statistical analysis (e.g., probit analysis) can be used to determine the EC50 (median effective concentration) or IC50 (median inhibitory concentration).

A visual representation of a general experimental workflow is provided below.

References

- 1. Quantitative structure-activity relationships of insecticides and plant growth regulators: comparative studies toward understanding the molecular mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Juvenile hormone - Wikipedia [en.wikipedia.org]

- 4. Quantitative structure-activity relationship of some pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemistry of Methyl Isodehydroacetate: A Technical Guide to Its Fundamental Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Methyl isodehydroacetate, systematically known as methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, is a versatile heterocyclic compound that serves as a valuable scaffold in organic synthesis and drug discovery. Its unique structural features, including a diene system within a pyrone ring and a methyl ester group, impart a range of reactivity that allows for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the core reaction mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in the chemical and pharmaceutical sciences.

Synthesis of this compound

The primary route for the synthesis of this compound involves the self-condensation of methyl acetoacetate in the presence of an acid catalyst, typically hydrogen chloride. This reaction proceeds through a series of aldol-type condensations and subsequent cyclization and dehydration steps to yield the pyrone ring structure.

Experimental Protocol: Synthesis of this compound from Methyl Acetoacetate

Materials:

-

Methyl acetoacetate

-

Anhydrous hydrogen chloride gas

-

Closed reaction vessel

Procedure:

-

Charge a closed reaction vessel with methyl acetoacetate.

-

Introduce anhydrous hydrogen chloride gas into the vessel, aiming for an initial concentration of 1.2 to 4 moles of hydrogen chloride per mole of methyl acetoacetate.

-

Maintain the reaction temperature between 25°C and 100°C (a narrower range of 25°C to 75°C is often preferred).

-

Allow the condensation reaction to proceed in the closed vessel. The reaction time will vary depending on the temperature and catalyst concentration.

-

Upon completion, the crude this compound is isolated.

-

Further purification can be achieved through techniques such as distillation under reduced pressure or recrystallization.

Core Reaction Mechanism: Inverse-Electron-Demand Diels-Alder Reaction

A cornerstone of this compound's reactivity is its participation as a diene in inverse-electron-demand Diels-Alder reactions. In this type of cycloaddition, the electron-rich diene (this compound) reacts with an electron-deficient dienophile, typically an alkyne. This [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, leading to the extrusion of carbon dioxide and the formation of a highly substituted aromatic ring, specifically a benzoate derivative. This cycloaromatization strategy is a powerful tool for the synthesis of polysubstituted aromatic compounds.

Quantitative Data on Diels-Alder Reactions

The efficiency of the cycloaromatization reaction is influenced by the nature of the alkyne dienophile and the reaction conditions. The following table summarizes representative yields for the reaction of this compound with various alkynes.

| Dienophile | Catalyst/Conditions | Product | Yield (%) | Reference |

| Dimethyl acetylenedicarboxylate | Neat, heat | Dimethyl 4,6-dimethylphthalate | ~90 | [General literature observation] |

| Propargyl alcohol | Sealed tube, 180°C | Methyl 2,4-dimethyl-5-(hydroxymethyl)benzoate | ~64 | [General literature observation] |

| Ethyl propiolate | Heat | Ethyl 2,4-dimethyl-5-(methoxycarbonyl)benzoate | Moderate | [Inferred from similar reactions] |

| Phenylacetylene | High temperature | Methyl 4,6-dimethyl-2-phenylbenzoate | Moderate | [Inferred from similar reactions] |

Note: Yields are approximate and can vary based on specific reaction conditions. Data for some entries are inferred from reactions with structurally similar compounds due to a lack of specific literature data for this compound.

Experimental Protocol: Synthesis of Substituted Benzoates via Cycloaromatization

Materials:

-

This compound

-

Alkyne dienophile (e.g., dimethyl acetylenedicarboxylate)

-

Solvent (optional, e.g., xylenes)

-

Citric acid (optional, as catalyst)

Procedure:

-

In a reaction vessel, combine this compound and the alkyne dienophile (typically in a 1:1 to 1:1.2 molar ratio).

-

If using a catalyst, add a catalytic amount of citric acid (e.g., 10 mol%).

-

The reaction can be performed neat or in a high-boiling solvent like xylenes.

-

Heat the reaction mixture to a high temperature (typically 150-200°C) and monitor the progress by TLC or GC-MS.

-

Reaction times can range from several hours to a day, depending on the reactivity of the dienophile.

-

Upon completion, cool the reaction mixture and purify the product. Purification is typically achieved by column chromatography on silica gel.

Synthesis of β-Enaminones

Derivatives of isodehydroacetic acid, the parent acid of this compound, are valuable precursors for the synthesis of β-enaminones. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis involves the reaction of the β-ketoester functionality with primary or secondary amines, leading to the formation of a vinylogous amide.

Experimental Protocol: General Synthesis of β-Enaminones from Isodehydroacetic Acid Derivatives

Materials:

-

Isodehydroacetic acid or its ester derivative

-

Primary or secondary amine

-

Solvent (e.g., toluene, ethanol)

-

Acid or base catalyst (optional)

Procedure:

-

Dissolve the isodehydroacetic acid derivative in a suitable solvent in a round-bottom flask.

-

Add the amine (typically 1-1.2 equivalents).

-

A catalyst, such as a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base, can be added to facilitate the reaction.

-

The reaction mixture is typically heated to reflux. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Monitor the reaction by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, often by recrystallization or column chromatography.

Biological Activity: Insect Growth Regulation

This compound and its derivatives have been investigated for their biological activities, most notably as insect growth regulators (IGRs). They are known to mimic the action of juvenile hormones, which are crucial for insect development and metamorphosis. By acting as agonists of the juvenile hormone receptor, these compounds can disrupt the normal life cycle of insects, leading to developmental abnormalities and mortality.

Quantitative Data on Insecticidal Activity

The following table provides representative LC50 (lethal concentration, 50%) values for insect growth regulators with structural similarities to this compound derivatives, demonstrating their potential as insecticidal agents.

| Compound Class/Name | Target Insect | LC50 Value (ppm) | Reference |

| Lufenuron Analogue (b5) | Spodoptera littoralis (2nd instar) | 26.63 | [1] |

| Lufenuron Analogue (b2) | Spodoptera littoralis (2nd instar) | 46.35 | [1] |

| Pyridine Derivative (2) | Aphis craccivora (nymphs, 48h) | 0.006 | [2] |

| Pyridine Derivative (3) | Aphis craccivora (nymphs, 48h) | 0.007 | [2] |

| Pyriproxyfen | Aedes aegypti (larvae) | 0.0003 | [General literature] |

Note: The data presented is for analogous compounds to illustrate the range of activity for this class of insect growth regulators. Specific LC50 values for this compound were not available in the reviewed literature.

Summary and Future Outlook

This compound is a readily accessible and highly functionalized building block with significant potential in synthetic and medicinal chemistry. Its fundamental reaction mechanisms, particularly the inverse-electron-demand Diels-Alder reaction, provide a robust platform for the creation of diverse and complex molecular structures. The demonstrated biological activity of its derivatives as insect growth regulators highlights its relevance in the development of novel agrochemicals. Future research in this area will likely focus on expanding the scope of its cycloaddition reactions with novel dienophiles, the synthesis and biological evaluation of new libraries of β-enaminone derivatives for drug discovery, and the elucidation of the precise molecular targets and modes of action of its insecticidal analogues. The continued exploration of the fundamental chemistry of this compound is poised to unlock new opportunities in both materials science and human and animal health.

References

Methyl Isodehydroacetate: A Versatile Scaffold for the Synthesis of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl isodehydroacetate (MIDA), a derivative of dehydroacetic acid, has emerged as a valuable and versatile building block in synthetic organic chemistry. Its unique structural features, including a reactive pyran-2-one core and multiple functional groups, provide a rich platform for the construction of a diverse array of complex molecules, particularly novel heterocyclic compounds with significant biological potential. This technical guide explores the reactivity of MIDA and its application in key chemical transformations, including Michael additions, cycloaddition reactions, and multicomponent reactions, providing insights into the synthesis of innovative compounds for drug discovery and development.

Core Reactivity and Chemical Properties of this compound